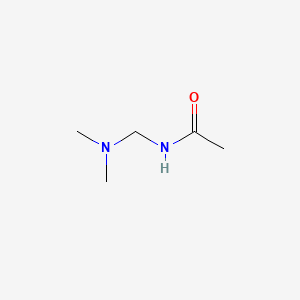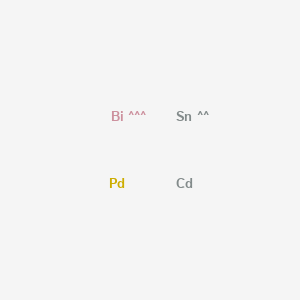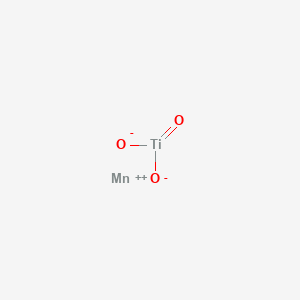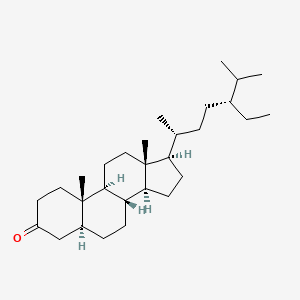
4-Androsten-3beta,17beta-diol-11-one diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Androsten-3beta,17beta-diol-11-one diacetate is a synthetic steroid compound with a molecular formula of C23H32O5. It is a derivative of androstenediol, a naturally occurring steroid hormone.
Preparation Methods
The synthesis of 4-Androsten-3beta,17beta-diol-11-one diacetate involves several steps. One common method includes the acetylation of 4-androsten-3beta,17beta-diol-11-one. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups at the 3beta and 17beta positions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
4-Androsten-3beta,17beta-diol-11-one diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
4-Androsten-3beta,17beta-diol-11-one diacetate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other steroid compounds. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its role as a hormone analog. It is used in research to understand steroid hormone pathways and their effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in hormone replacement therapy and as a potential treatment for certain medical conditions.
Industry: The compound is used in the production of steroid-based pharmaceuticals and other related products.
Mechanism of Action
The mechanism of action of 4-Androsten-3beta,17beta-diol-11-one diacetate involves its interaction with steroid hormone receptors. Upon entering the cell, the compound binds to androgen receptors, leading to the activation of specific gene expression pathways. This results in various physiological effects, including modulation of protein synthesis, cell growth, and differentiation.
Comparison with Similar Compounds
4-Androsten-3beta,17beta-diol-11-one diacetate can be compared with other similar compounds, such as:
4-Androsten-3beta,17beta-diol disulfate: This compound is a sulfated derivative of androstenediol and has different solubility and stability properties compared to the diacetate form.
4-Androsten-3beta,17beta-diol-11-one: This is the non-acetylated form of the compound and has different reactivity and biological activity.
The uniqueness of this compound lies in its acetylated form, which provides distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C23H32O5 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13S,14S,17S)-17-acetyloxy-10,13-dimethyl-11-oxo-1,2,3,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H32O5/c1-13(24)27-16-9-10-22(3)15(11-16)5-6-17-18-7-8-20(28-14(2)25)23(18,4)12-19(26)21(17)22/h11,16-18,20-21H,5-10,12H2,1-4H3/t16-,17-,18-,20-,21+,22-,23-/m0/s1 |
InChI Key |
JWWXCJWGGRXLPO-MTBWUKQNSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@@H]3[C@@H](CCC2=C1)[C@@H]4CC[C@@H]([C@]4(CC3=O)C)OC(=O)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3C(CCC2=C1)C4CCC(C4(CC3=O)C)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanone, 1-[(3aS,6aS)-3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl]-](/img/structure/B13830877.png)

![4-[3-(2-Chloroethyl)-3-nitrosoureido]tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13830887.png)
![2-(Phenoxymethyl)-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B13830890.png)


![5-[[15a-[2-[[1-[[4-amino-1-[2-[[1-[[6-amino-1-[[2-[2-[[1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-4a,35,44,62-tetrakis(4-aminobutyl)-26a,98-bis(2-amino-2-oxoethyl)-38-benzyl-56-butan-2-yl-29a,65,71-tris(3-carbamimidamidopropyl)-24,47-bis(2-carboxyethyl)-12a,77,80,86,89-pentakis(carboxymethyl)-7a,53-bis(1-hydroxyethyl)-21-(hydroxymethyl)-92-[(4-hydroxyphenyl)methyl]-68-methyl-41-(2-methylpropyl)-83-(2-methylsulfanylethyl)-2a,5a,8,8a,10a,11,13a,17,20,23,25a,26,28a,31a,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,84,87,90,93,96,99-heptatriacontaoxo-3,4,17a,18a,21a,22a,29,30-octathia-a,3a,6a,7,9a,10,11a,14a,16,19,22,24a,25,27a,30a,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-heptatriacontazapentacyclo[57.50.10.86,32.49,95.012,16]hentriacontahectan-27-yl]amino]-4-amino-5-oxopentanoic acid](/img/structure/B13830920.png)
![(2S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13830922.png)



![(E,2S,6R,8S)-N-[(2S)-1-[[(2S)-3-(2-bromo-1H-indol-3-yl)-1-oxo-1-[(3-oxo-2-oxabicyclo[4.3.1]deca-1(9),6(10),7-trien-5-yl)amino]propan-2-yl]-methylamino]-1-oxopropan-2-yl]-8-hydroxy-2,4,6-trimethylnon-4-enamide](/img/structure/B13830944.png)

